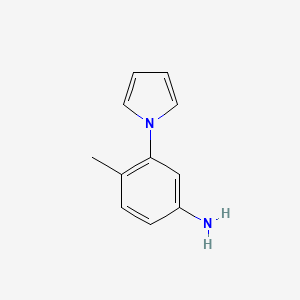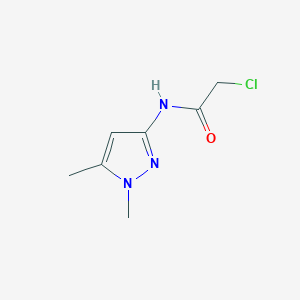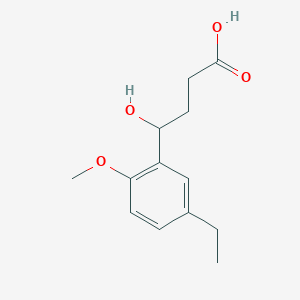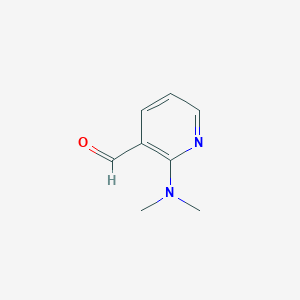![molecular formula C12H12N2 B1336406 4,5'-Dimethyl-[2,2']bipyridinyl CAS No. 282541-27-9](/img/structure/B1336406.png)
4,5'-Dimethyl-[2,2']bipyridinyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,2’-bipyridine derivatives, such as “4,5’-Dimethyl-[2,2’]bipyridinyl”, has been studied extensively. For instance, Heuser and Stoehr extended the studies of the reaction with sodium to 2-methylpyridine and reported the isolation of a compound which they described as αα-Dimethyldipyridyl and which can be confidently identified as 2,2′-dimethyl-4,4′-bipyridine .Molecular Structure Analysis
The molecular structure of “4,5’-Dimethyl-[2,2’]bipyridinyl” is quite complex. Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .科学的研究の応用
Synthesis of Ruthenium (II) Complexes
This compound is used in the synthesis of a series of o-phenanthroline-substituted ruthenium (II) complexes . These complexes have various applications, including as catalysts in chemical reactions and in solar energy conversion .
Luminescent Material Synthesis
It serves as a starting material for the synthesis of blue luminescent molecules. These molecules exhibit emission at 450nm with a quantum yield of 43%, which can be useful in creating organic light-emitting diodes (OLEDs) and other light-emitting materials .
Organic Synthesis and Pharmaceuticals
As an intermediate in organic synthesis, 4,5’-Dimethyl-2,2’-bipyridine is involved in the production of various pharmaceuticals, contributing to the development of new drugs and therapies .
Dyestuffs and Agrochemicals Production
This compound is also utilized as a raw material in the synthesis of dyestuffs and agrochemicals, playing a role in the manufacturing of products ranging from textile dyes to pesticides .
Precursor for Bipyridine Derivatives
It acts as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine , which can have further applications in chemical synthesis and material science .
Chemical Analysis
4,5’-Dimethyl-2,2’-bipyridine: can be used for the determination of ferrous and cyanide compounds, indicating its role in analytical chemistry for detecting and quantifying these substances .
Solvatochromic and Environment-responsive Derivatives
The compound is important for creating solvatochromic and environment-responsive derivatives , such as viologens and monoquats, which respond to changes in their environment making them useful in sensors and smart materials .
Chemical Intermediate
Lastly, it is used broadly as a chemical intermediate, indicating its versatility in various chemical reactions and processes .
特性
IUPAC Name |
4-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-13-12(7-9)11-4-3-10(2)8-14-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEVBJQKGSHJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes 4,5'-Dimethyl-2,2'-bipyridine significant in the field of chemistry?
A1: 4,5'-Dimethyl-2,2'-bipyridine is a versatile ligand in coordination chemistry. It readily forms complexes with transition metals like copper and iron. This property makes it particularly useful in developing catalysts for reactions like Atom Transfer Radical Polymerization (ATRP) [, ].
Q2: How does 4,5'-Dimethyl-2,2'-bipyridine contribute to the effectiveness of ATRP catalysts?
A2: In ATRP, the choice of ligand significantly influences the catalyst's activity and control over polymerization. Studies have shown that copper-based ATRP catalysts utilizing 4,5'-Dimethyl-2,2'-bipyridine exhibit good control over the polymerization of methyl methacrylate, resulting in polymers with well-defined molecular weights and narrow polydispersity []. This control stems from the ligand's ability to modulate the electronic and steric environment around the copper center, thereby influencing the key steps of the ATRP mechanism.
Q3: Are there specific structural features of 4,5'-Dimethyl-2,2'-bipyridine that impact its effectiveness in ATRP?
A3: Yes, the position of the methyl substituents on the bipyridine ring plays a crucial role. Research suggests that 4,5'-Dimethyl-2,2'-bipyridine outperforms its 4,4'-dimethyl counterpart as a ligand in copper-mediated ATRP, yielding polymers with even lower polydispersity []. This difference highlights the importance of ligand structure optimization for achieving optimal catalytic performance in ATRP.
Q4: Beyond ATRP, are there other areas where 4,5'-Dimethyl-2,2'-bipyridine shows promise?
A4: Absolutely. The ability of 4,5'-Dimethyl-2,2'-bipyridine to form stable complexes extends to other metals like Palladium(II) []. This opens possibilities for its application in various palladium-catalyzed reactions, known for their importance in organic synthesis. While the provided research focuses on its use in ATRP and as a ligand in metal complexes, its potential applications likely extend to other areas of chemistry that utilize transition metal catalysts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
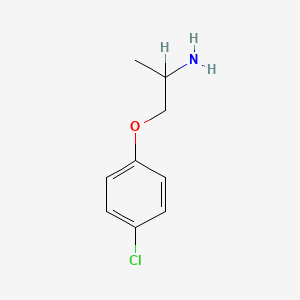
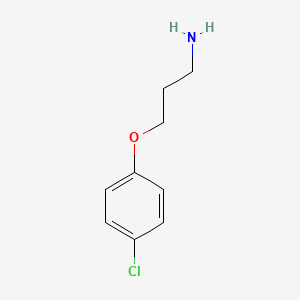
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
